(4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-phenylpentanoic acid

Supramolecular Hydrogels Biomaterials Self-Assembly

Procure (4S)-4-(Fmoc-amino)-5-phenylpentanoic acid (CAS 1691861-88-7) to integrate a backbone-engineered γ-amino acid into peptides. This (S)-enantiomer enables direct SPPS incorporation of a residue that confers complete resistance to 15 common proteases for ≥48 hours—outperforming canonical Fmoc-Phe-OH which is degraded in minutes. The deprotected γ-Phe scaffold forms mechanically robust hydrogels without co-gelators and serves as a validated transition-state isostere in protease inhibitor design. Standard Fmoc chemistry compatibility allows systematic replacement of proteolytically labile α-residues while preserving chiral recognition.

Molecular Formula C26H25NO4
Molecular Weight 415.5 g/mol
Cat. No. B8194986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-phenylpentanoic acid
Molecular FormulaC26H25NO4
Molecular Weight415.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C26H25NO4/c28-25(29)15-14-19(16-18-8-2-1-3-9-18)27-26(30)31-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,19,24H,14-17H2,(H,27,30)(H,28,29)/t19-/m0/s1
InChIKeyGQTVSSUIIKDXQC-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4S)-4-(Fmoc-amino)-5-phenylpentanoic Acid: Chiral γ-Amino Acid Building Block for Peptide Synthesis & Biomaterials Procurement


(4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-phenylpentanoic acid (CAS 1691861-88-7), also designated Fmoc-S-(γ)-Phe or Fmoc-(S)-4-amino-5-phenylpentanoic acid, is a non-proteinogenic γ-amino acid derivative bearing the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group . With a molecular formula of C₂₆H₂₅NO₄ and molecular weight of 415.48 g/mol, it features a chiral center at the C4 position in the (S)-configuration and a phenylpentanoic acid backbone that introduces two additional methylene units compared to the canonical α-amino acid Fmoc-Phe-OH [1]. The compound is supplied at ≥98% HPLC purity (Capotchem specification) [2] and is employed as a key building block in Fmoc-based solid-phase peptide synthesis (SPPS), supramolecular hydrogel engineering, and the design of proteolytically stable peptide foldamers [1][3].

Why Generic Fmoc-Phenylalanine or Racemic γ-Amino Acid Substitution Cannot Replace (4S)-4-(Fmoc-amino)-5-phenylpentanoic Acid


Substituting (4S)-4-(Fmoc-amino)-5-phenylpentanoic acid with its closest apparent analog, Fmoc-L-phenylalanine (Fmoc-Phe-OH), introduces a fundamental structural divergence: Fmoc-Phe-OH is an α-amino acid with the amino group at the C2 position, whereas the target compound is a γ-amino acid with the amino group at the C4 position—inserting two extra methylene units into the peptide backbone [1]. This backbone homologation profoundly alters self-assembly behavior (γ-Phe forms mechanically robust hydrogels whereas α-Phe hydrogels suffer from low mechanical rigidity), proteolytic stability (γ-peptides resist 15 common proteases for ≥48 h vs. complete α-peptide cleavage within 15 min), and conformational propensity in folded peptides [1][2]. Furthermore, racemic or (R)-enantiomer substitution (CAS 269078-74-2) eliminates the stereochemically defined (S)-configuration required for chiral recognition in asymmetric catalysis, enantioselective binding, and biological target engagement . The combination of backbone length, stereochemistry, and Fmoc protection makes this compound non-fungible with any single in-class alternative.

Quantitative Differentiation Evidence for (4S)-4-(Fmoc-amino)-5-phenylpentanoic Acid vs. Closest Analogs


Backbone Homologation Converts Mechanically Weak Fmoc-Phe Hydrogel into Exceptionally Stable Fmoc-γ-Phe Hydrogel

Fmoc-γPhe (the deprotected parent structure of the target compound) spontaneously self-assembles in aqueous media into a hydrogel exhibiting exceptional mechanical and thermal stability, in direct contrast to Fmoc-Phe (the α-amino acid analog), whose ordered supramolecular hydrogels are explicitly characterized as exhibiting 'low mechanical rigidity' [1]. The backbone-engineered γ-Phe derivative contains two extra methylene units relative to Fmoc-Phe, introducing conformational freedom that promotes favorable π-π Fmoc-stacking interactions and robust fibrillar network formation confirmed by single-crystal X-ray diffraction and molecular dynamics simulations [1]. While Fmoc-Phe hydrogels typically require co-assembly with polymeric stabilizers or chemical crosslinking to achieve practical mechanical integrity [2], Fmoc-γPhe achieves spontaneous hydrogelation without auxiliary components.

Supramolecular Hydrogels Biomaterials Self-Assembly

γ-Amino Acid Backbone Confers ≥192-Fold Proteolytic Stability Advantage Over α-Peptide Sequences

Peptides constructed from γ-amino acids (the class to which the target compound belongs upon Fmoc deprotection and incorporation) exhibit complete resistance to proteolytic degradation under conditions where the corresponding α-peptide is fully cleaved. In a comprehensive investigation with 15 commercially available proteases including the 20S proteasome from human erythrocytes, β- and γ-peptides remained stable for at least 48 hours, whereas the α-eicosapeptide control was completely cleaved within 15 minutes [1]. This represents a minimum 192-fold extension of proteolytic half-life (48 h vs. ≤0.25 h). Additional inhibition studies with α-chymotrypsin confirmed that residual enzyme activity toward succinyl-Ala-Ala-Pro-Phe-p-nitroanilide remained unchanged within experimental error after 15 min incubation with β- and γ-peptide analogues, demonstrating that the homologated peptides neither serve as substrates nor act as inhibitors of common proteases [1].

Proteolytic Stability Peptide Therapeutics Enzymatic Resistance

Statine Analog Core Derived from 4-Amino-5-phenylpentanoic Acid Delivers 1,000-Fold Affinity Gain as HIV-1 Protease Inhibitor Scaffold

The 3-hydroxy-4-amino-5-phenylpentanoic acid (AHPPA) core—the statine analog directly derived from the non-Fmoc-protected parent of the target compound—has been validated as a transition-state isostere in HIV-1 protease inhibitor design. When substituted for the scissile dipeptide (Phe-Pro or Tyr-Pro) in substrate sequences, AHPPA-containing inhibitors achieved Ki values in the micromolar range, representing a three-order-of-magnitude (≈1,000-fold) improvement in binding affinity compared to the corresponding substrates, which exhibited Km values in the millimolar range [1]. The target Fmoc-protected compound serves as the direct synthetic precursor for incorporating this pharmacophoric γ-amino acid scaffold into peptide and peptidomimetic libraries via standard Fmoc-SPPS protocols .

HIV-1 Protease Inhibition Peptidomimetics Transition-State Mimics

(S)-Enantiomer (CAS 1691861-88-7) vs. (R)-Enantiomer (CAS 269078-74-2): Stereochemically Defined Procurement for Chiral Recognition-Dependent Applications

The (S)-enantiomer (CAS 1691861-88-7) and (R)-enantiomer (CAS 269078-74-2) of Fmoc-4-amino-5-phenylpentanoic acid are non-superimposable mirror images with opposite optical rotation and distinct biological recognition properties . In a relevant enzymatic assay context, the Boc-protected (R)-enantiomer (Boc-(R)-4-amino-5-phenylpentanoic acid) exhibited Ki values of 75 ± 5 μM and 57 ± 1 μM against two targets, while both (R)- and (S)-enantiomers of the related ATAA compound showed no significant activity (Ki > 1,000 μM) against kainic acid-induced excitation . This demonstrates that enantiomeric configuration can produce categorical differences in biological activity. For peptide synthesis, the (S)-configuration preserves L-amino acid-like stereochemistry compatible with natural protein recognition, whereas the (R)-enantiomer introduces D-amino acid-like geometry that can invert or abolish target binding . The target compound is supplied at 98% minimum purity with controlled water content (≤0.5%) [1], while the (R)-enantiomer is typically supplied at 95% minimum purity , representing a 3-percentage-point purity differential that can significantly impact coupling efficiency in long peptide sequences.

Chiral Resolution Stereochemistry Enantioselective Synthesis

Fmoc Protection Enables Orthogonal Acid-Stable SPPS Incompatible with Boc-Protected Analog

The Fmoc protecting group on the target compound provides orthogonal protection that is stable under acidic conditions (including TFA cleavage of side-chain protecting groups and resin linkers) but is rapidly removed under mild basic conditions (20% piperidine in DMF), enabling Fmoc/tBu SPPS strategy . In contrast, the Boc-protected analog—Boc-(R)-4-amino-5-phenylpentanoic acid—requires strongly acidic conditions (HF or TFA) for deprotection, which is incompatible with acid-labile peptide modifications, glycosylated amino acids, and many functional handles used in contemporary peptide chemistry . Modern Fmoc-SPPS protocols routinely achieve >99% coupling efficiency per step using 1.1 equivalents of Fmoc-amino acid with DIC as coupling agent [1], and the Fmoc group's intrinsic UV absorbance at 301 nm enables real-time spectrophotometric monitoring of deprotection and coupling steps—a quality-control advantage absent in Boc chemistry . The target compound's Fmoc protection thus enables its direct integration into automated, high-throughput peptide synthesizers without protocol modification.

Solid-Phase Peptide Synthesis Protecting Group Strategy Coupling Efficiency

High-Impact Application Scenarios for (4S)-4-(Fmoc-amino)-5-phenylpentanoic Acid Based on Quantified Differentiation Evidence


Single-Component Supramolecular Hydrogels for Drug Delivery and Tissue Engineering

The backbone-engineered γ-Phe derivative (deprotected form of the target compound) enables spontaneous formation of mechanically robust hydrogels in aqueous media without co-gelators, crosslinkers, or polymeric stabilizers [1]. This contrasts with Fmoc-Phe-based systems that require chemical modification or co-assembly to overcome inherent low mechanical rigidity [1]. Researchers developing injectable drug delivery depots, 3D cell culture matrices, or self-healing biomaterials can procure the (S)-Fmoc-γ-Phe building block as a single-component gelator precursor, simplifying formulation, improving batch consistency, and enabling straightforward Fmoc deprotection to trigger hydrogelation in situ [1].

Protease-Resistant Therapeutic Peptide Lead Optimization

Incorporation of the γ-amino acid residue derived from this compound into peptide sequences confers complete resistance to 15 common proteases for ≥48 hours—a minimum 192-fold stability enhancement over α-peptide sequences that are fully degraded within 15 minutes [2]. This is particularly valuable for oral peptide drug candidates, where intestinal and serum proteases represent the primary clearance mechanism. Procurement of the Fmoc-protected (S)-enantiomer enables direct SPPS incorporation at any desired sequence position using standard coupling protocols, allowing medicinal chemistry teams to systematically replace proteolytically labile α-amino acid residues with proteolytically inert γ-amino acid surrogates while preserving (S)-configuration for target recognition [2].

HIV-1 Protease Inhibitor and Aspartyl Protease Inhibitor Discovery

The 4-amino-5-phenylpentanoic acid scaffold—directly accessible from the target compound via Fmoc deprotection—has been validated as a transition-state isostere in HIV-1 protease inhibitors, achieving Ki values in the micromolar range representing a 1,000-fold affinity improvement over substrate-based sequences [3]. The (S)-stereochemistry at C4 is critical for mimicking the natural L-amino acid configuration at the P1/P1′ position of protease substrates. Medicinal chemistry programs targeting HIV-1 protease, renin, cathepsin D, or plasmepsins can procure the Fmoc-(S)-enantiomer to directly synthesize statine-containing inhibitor libraries via automated SPPS, bypassing the multi-step solution-phase synthesis historically required for statine incorporation [3].

Foldamer and Conformationally Constrained Peptide Engineering

The γ-amino acid backbone introduces an additional rotatable bond (C2-C3 and C3-C4) compared to α-amino acids, enabling the design of peptide foldamers that adopt discrete secondary structures (e.g., C9 H-bonded γ-turn conformations) not accessible to α-peptides [1][4]. Fmoc-protected γ-amino acid derivatives with differential backbone substitution patterns (γ2,2, γ3,3, γ4,4) exhibit distinct crystal conformations and π-π Fmoc-stacking geometries that govern self-assembly and folding behavior [4]. Procurement of the specific (4S)-configured monosubstituted γ-Phe derivative provides a well-defined conformational building block for constructing α,γ-hybrid peptides with predictable folding properties, relevant to protein-protein interaction inhibitor design and supramolecular materials engineering.

Quote Request

Request a Quote for (4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-phenylpentanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.